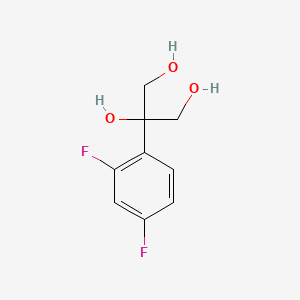
2-(2,4-二氟苯基)丙烷-1,2,3-三醇
描述
2-(2,4-Difluorophenyl)glycerol (2,4-DFPG) is a fluorinated derivative of glycerol, which is a naturally occurring three-carbon sugar alcohol. 2,4-DFPG has been studied extensively due to its potential applications in biochemistry and pharmacology. This review will cover the synthesis method of 2,4-DFPG, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
科学研究应用
认证参考物质 (CRM)
2-(2,4-二氟苯基)丙烷-1,2,3-三醇: 被用作分析化学中的 CRM,以确保测量结果的准确性和可追溯性 {svg_1}. 作为 CRM,它根据 ISO/IEC 17025 和 ISO 17034 标准生产和认证,为各种分析程序中的校准和质量控制提供基准。
药物研究
在制药行业中,该化合物用作抗真菌药物氟康唑的杂质参考标准 {svg_2}. 它对于开发定量杂质和确保药物纯度和安全性的分析方法至关重要。
材料科学
该化合物的独特性质在材料科学中引起了兴趣,特别是在合成具有潜在药物递送系统应用的新材料方面。 它的分子结构可用于修饰表面性质或创建前药系统 {svg_3}.
生物化学
在生物化学中,2-(2,4-二氟苯基)丙烷-1,2,3-三醇 可用于研究酶-底物相互作用,尤其是涉及甘油基分子的相互作用。 它可以帮助理解类似化合物的生化途径和作用机制 {svg_4}.
环境科学
该化合物可用于环境科学中研究氟康唑的降解产物及其对环境的影响。 它可以作为模型化合物来了解氟化有机化合物在生态系统中的行为 {svg_5}.
农业
虽然没有直接提及农业中的具体应用,但研究2-(2,4-二氟苯基)丙烷-1,2,3-三醇 等杂质和降解产物对于开发更安全、更有效的杀真菌剂至关重要,因为它与氟康唑有关 {svg_6}.
医学
在医学上,除了作为参考标准外,还可以研究该化合物与生物系统的相互作用,以开发新型治疗剂或了解相关药物的代谢途径 {svg_7}.
工业化学
在工业上,该化合物可用于合成复杂的有机分子。 其氟化芳香环使其成为创建具有特定化学性质的化合物以用于工业应用的宝贵中间体 {svg_8}.
作用机制
Target of Action
Given its association with fluconazole , it’s plausible that it may target similar enzymes, such as the fungal cytochrome P450 enzyme 14α-demethylase .
Mode of Action
If it acts similarly to Fluconazole, it might inhibit the fungal cytochrome P450 enzyme 14α-demethylase . This enzyme is involved in the conversion of lanosterol to ergosterol, a critical component of the fungal cell membrane .
Biochemical Pathways
If it acts like fluconazole, it would affect the ergosterol biosynthesis pathway by inhibiting the conversion of lanosterol to ergosterol . This could lead to an accumulation of 14α-methyl sterols in fungal cells, disrupting membrane processes and inhibiting fungal growth .
Result of Action
If it acts like Fluconazole, it might lead to an accumulation of 14α-methyl sterols in the fungal cell, disrupting cell membrane processes and inhibiting fungal growth .
属性
IUPAC Name |
2-(2,4-difluorophenyl)propane-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O3/c10-6-1-2-7(8(11)3-6)9(14,4-12)5-13/h1-3,12-14H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVKNFSTIAMHSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CO)(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

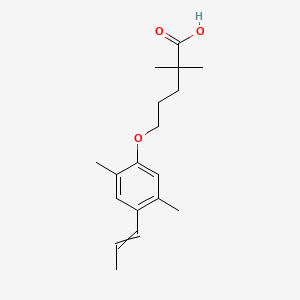
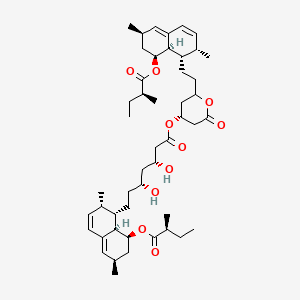
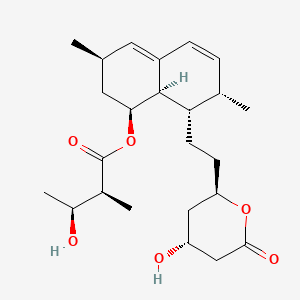
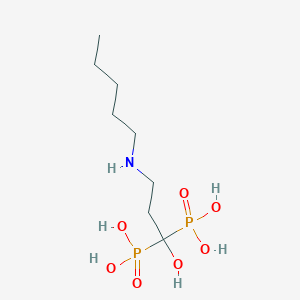

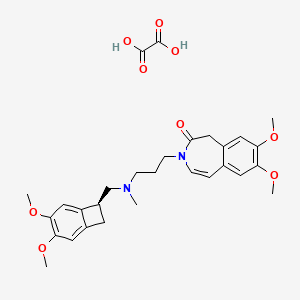



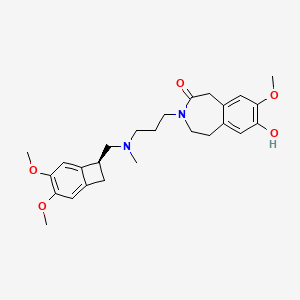
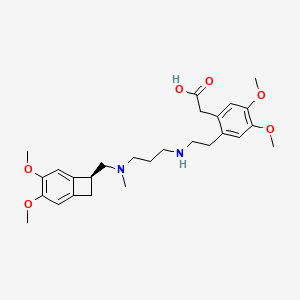

![2-[2-[4-(2-Azidotetrahydro-3-Methyl-5-oxo-2-furanyl)phenyl]hydrazinylidene]propanedinitrile](/img/structure/B601738.png)